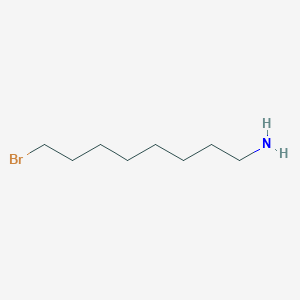
4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamido group, a chloromethyl group, and a morpholinoethyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid typically involves multiple steps:
Formation of the Benzamido Group: This step involves the reaction of benzoic acid with an amine to form the benzamido group.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid.
Attachment of the Morpholinoethyl Group: The morpholinoethyl group is attached via a nucleophilic substitution reaction, where the morpholine reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chloromethyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The morpholinoethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Morpholinoethyl)phenylboronic acid
- 4-(2-Morpholinoethyl)phenylboronic acid, pinacol ester
Uniqueness
4-((4-(Chloromethyl)-N-(2-morpholinoethyl)benzamido)methyl)benzoic acid is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of the chloromethyl group allows for versatile chemical modifications, while the morpholinoethyl group enhances its solubility and biological activity.
Propriétés
Formule moléculaire |
C22H25ClN2O4 |
|---|---|
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
4-[[[4-(chloromethyl)benzoyl]-(2-morpholin-4-ylethyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C22H25ClN2O4/c23-15-17-1-5-19(6-2-17)21(26)25(10-9-24-11-13-29-14-12-24)16-18-3-7-20(8-4-18)22(27)28/h1-8H,9-16H2,(H,27,28) |
Clé InChI |
HJYKHRKEXCBLSK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCN(CC2=CC=C(C=C2)C(=O)O)C(=O)C3=CC=C(C=C3)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



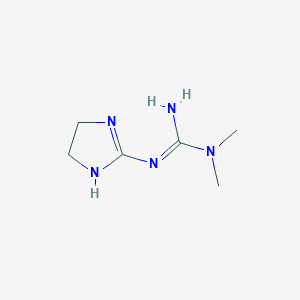
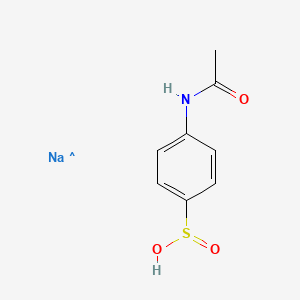
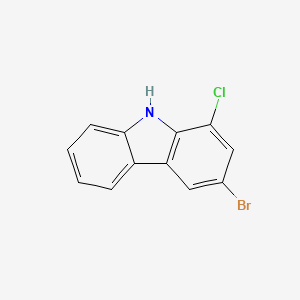
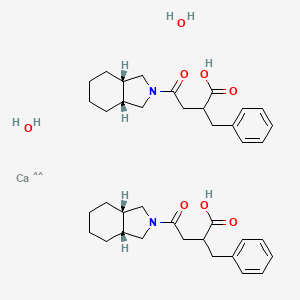


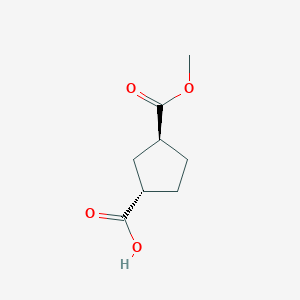
![4-Chloro-7-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B12822534.png)
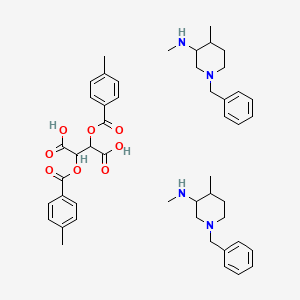
![(1R,4R)-2,5-Diazabicyclo[2.2.1]heptan-3-one](/img/structure/B12822545.png)
![2-Bromo-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12822546.png)
